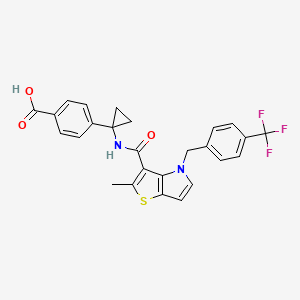

EP4 receptor antagonist 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H21F3N2O3S |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

4-[1-[[2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole-3-carbonyl]amino]cyclopropyl]benzoic acid |

InChI |

InChI=1S/C26H21F3N2O3S/c1-15-21(23(32)30-25(11-12-25)18-8-4-17(5-9-18)24(33)34)22-20(35-15)10-13-31(22)14-16-2-6-19(7-3-16)26(27,28)29/h2-10,13H,11-12,14H2,1H3,(H,30,32)(H,33,34) |

InChI Key |

ORJVBIZMAVGTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ep4 Receptor Antagonism

Competitive Binding and Allosteric Modulation of the EP4 Receptor

EP4 receptor antagonist 3 functions as a competitive antagonist, directly competing with PGE2 for the same binding site on the EP4 receptor. By occupying this site, it prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling. This competitive inhibition is a cornerstone of its function, effectively blocking the biological effects of PGE2 that are mediated through the EP4 receptor.

While the primary mode of action is competitive antagonism, the potential for allosteric modulation by some EP4 receptor antagonists also exists. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand. This binding can alter the receptor's affinity for its natural ligand or its signaling efficacy. Although specific data on the allosteric properties of "this compound" are not extensively detailed in the provided search results, this remains a potential aspect of its interaction with the EP4 receptor.

Inhibition and Diversion of Intracellular Signaling Pathways Mediated by EP4

The binding of this compound to the EP4 receptor leads to the inhibition and diversion of several key intracellular signaling pathways that are normally activated by PGE2. These pathways play crucial roles in a variety of cellular processes, and their modulation by this compound is central to its therapeutic potential.

One of the principal signaling pathways activated by the EP4 receptor is the Gs-protein/adenylyl cyclase/cAMP/PKA cascade. Upon activation by PGE2, the EP4 receptor couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. EP4 receptor antagonists, by blocking PGE2 binding, prevent this cascade, resulting in the attenuation of cAMP production and subsequent PKA activation. This mechanism is crucial in contexts where excessive cAMP/PKA signaling contributes to pathophysiology. For instance, PGE2 is known to induce the expression of programmed death-ligand 1 (PD-L1) through the EP4/cAMP/PKA/CREB signaling pathway.

The EP4 receptor can also signal through pathways independent of Gs, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is vital for cell survival, growth, and proliferation. Activation of the EP4 receptor by PGE2 can lead to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the cell membrane leads to the phosphorylation and activation of Akt, which in turn regulates a multitude of downstream targets. By antagonizing the EP4 receptor, compounds like this compound can modulate the activity of the PI3K/Akt pathway, which has significant implications in diseases characterized by aberrant cell growth and survival.

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another downstream target of EP4 receptor activation. The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. PGE2-mediated activation of the EP4 receptor can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. EP4 receptor antagonists can interfere with this process, thereby regulating ERK signaling. This modulation of the ERK pathway is a significant aspect of the cellular effects of EP4 receptor antagonism.

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory and immune responses. The activation of the EP4 receptor by PGE2 has been shown to influence NF-κB activity. By blocking the EP4 receptor, its antagonists can lead to the suppression of NF-κB activation. This is a critical mechanism by which EP4 receptor antagonists can exert anti-inflammatory effects. The inhibition of NF-κB can prevent the transcription of pro-inflammatory genes, such as cytokines and chemokines, thereby dampening the inflammatory response.

In addition to G-protein-dependent signaling, the EP4 receptor can also signal through β-arrestin-mediated pathways. β-arrestins are scaffolding proteins that can mediate G-protein-independent signaling and also play a role in receptor desensitization and internalization. The interaction of the activated EP4 receptor with β-arrestin-1 can initiate distinct signaling cascades. Furthermore, there is evidence linking EP4 receptor signaling to the β-catenin pathway, a key player in development and disease, including cancer. By antagonizing the EP4 receptor, this compound can disrupt these β-arrestin-1 and β-catenin associated signaling pathways, adding another layer of complexity to its molecular mechanism of action.

Table of Research Findings on EP4 Receptor Antagonist Signaling Pathway Modulation

| Signaling Pathway | Effect of this compound | Key Cellular Processes Affected |

| cAMP/PKA | Attenuation of activation | Gene expression (e.g., PD-L1), inflammation |

| PI3K/Akt | Modulation of activity | Cell survival, growth, proliferation |

| ERK/MAPK | Regulation of signaling | Cell proliferation, differentiation, survival |

| NF-κB | Suppression of activation | Inflammation, immune response |

| β-Arrestin-1/β-Catenin | Disruption of signaling | Cell adhesion, gene transcription, development |

Investigation of EP4 Receptor-Associated Protein (EPRAP) Interactions

The canonical signaling pathway for the EP4 receptor, a G-protein coupled receptor (GPCR), involves coupling to Gs proteins, which activates adenylate cyclase and leads to the production of cyclic AMP (cAMP). patsnap.comnih.gov However, research has identified an alternative, cAMP-independent signaling pathway that is mediated by the EP4 Receptor-Associated Protein (EPRAP). nih.gov

In macrophages, PGE2 can exert anti-inflammatory effects, a response that is suppressed by selective EP4 antagonists like L-161,982. nih.gov This particular anti-inflammatory signaling is not mediated by the cAMP/PKA/CREB pathway. nih.gov Instead, it involves the direct interaction of the EP4 receptor's extended C-terminus with EPRAP, a novel cytoplasmic signaling partner. nih.gov

This interaction has a crucial downstream effect: it stabilizes the p105 subunit of NF-κB (NF-κB1), which prevents its degradation. nih.gov The degradation of p105 is a necessary step for the activation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.gov Therefore, by stabilizing p105, the EP4-EPRAP complex inhibits the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines in activated macrophages. nih.gov Blockade of the EP4 receptor by an antagonist would disrupt this interaction, thereby preventing the stabilization of p105 and allowing for NF-κB activation to proceed. This highlights a distinct molecular mechanism through which EP4 antagonists can modulate inflammatory responses, separate from the well-established cAMP pathway. nih.gov

Downstream Cellular and Immunological Consequences of EP4 Antagonism

The antagonism of the EP4 receptor triggers a cascade of cellular and immunological changes by blocking the diverse effects of its natural ligand, PGE2. PGE2 is a potent lipid mediator often found at high concentrations in inflammatory sites and the tumor microenvironment, where it influences immune responses, cell proliferation, and metastasis. nih.govnih.gov

Cellular Consequences:

At the cellular level, EP4 receptor antagonists have been shown to inhibit key processes associated with cancer progression. The binding of PGE2 to the EP4 receptor can activate multiple downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway and the cAMP pathway, which are linked to cell survival, proliferation, and migration. nih.govnih.gov

Research using specific antagonists has demonstrated significant effects on cancer cell behavior:

Inhibition of Migration and Invasion: In pancreatic cancer models, the EP4 antagonist L001 effectively repressed PGE2-induced cell migration and invasion in a dose-dependent manner. nih.govmdpi.com

Suppression of Metastasis: Antagonism of the EP4 receptor with compounds like AH23848 or through gene silencing has been shown to reduce the ability of mammary tumor cells to metastasize. nih.gov Similarly, L001 exhibited remarkable anti-metastasis activity in a pancreatic cancer model. nih.gov

Modulation of Pro-Metastatic Pathways: Mechanistically, EP4 blockade by L001 was found to abrogate the expression of pro-metastatic factors driven by the Yes-associated protein 1 (YAP) signaling pathway in pancreatic cancer cells. nih.gov

Immunological Consequences:

PGE2, acting through the EP4 receptor, is a critical mediator of immune suppression, particularly within the tumor microenvironment. frontiersin.orgnih.gov EP4 receptor antagonists can reverse this immunosuppression by affecting various immune cell populations, thereby restoring anti-tumor immunity. frontiersin.orgnih.gov

Key immunological effects include:

Modulation of T-Cell Differentiation: Stimulation of the EP4 receptor enhances the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 cells and promotes the expansion of Th17 cells. nih.gov The EP4 antagonist ER-819762 was shown to suppress these effects, thereby reducing Th1 and Th17 cytokine production. nih.gov

Reactivation of Natural Killer (NK) Cells: PGE2 can suppress the function of NK cells, which are crucial for killing tumor cells. frontiersin.org EP4 antagonism has been found to inhibit the expression of MHC class I on tumor cells, making them more susceptible to lysis by NK cells. nih.gov The antagonist RQ-15986, for instance, was reported to reactivate NK cell functions in tumor-bearing mice. frontiersin.org

Reprogramming of Myeloid Cells: High levels of PGE2 in the tumor microenvironment promote the accumulation of immune-suppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated M2-like macrophages. frontiersin.orgnih.gov The EP4 antagonist E7046 has been shown to inhibit MDSC activation and suppress the polarization of macrophages to the M2 phenotype, while increasing the population of beneficial effector CD8+ T cells in a mouse colon cancer model. frontiersin.orgnih.gov

Enhancement of Dendritic Cell (DC) Function: PGE2 signaling through the EP4 receptor can induce the secretion of IL-23 by activated DCs, which supports the Th17 response. nih.gov This effect was suppressed by the antagonist ER-819762. nih.gov Furthermore, by restoring NK cell function, EP4 antagonists can re-establish the crucial NK-DC axis, which is necessary for the supply of conventional dendritic cells (cDCs) to the tumor, a key step in initiating an anti-tumor immune response. frontiersin.org

The table below summarizes the observed immunological effects of specific EP4 receptor antagonists based on published research findings.

| Compound/Antagonist | Immune Cell Type | Observed Effect | Reference |

| ER-819762 | Th1 Cells | Suppressed PGE2-induced differentiation | nih.gov |

| Th17 Cells | Suppressed expansion | nih.gov | |

| Dendritic Cells (DCs) | Suppressed IL-23 secretion | nih.gov | |

| E7046 | Effector CD8+ T Cells | Increased intratumoral population | frontiersin.orgnih.gov |

| Myeloid MDSCs | Inhibited activation | frontiersin.orgnih.gov | |

| M2-like Macrophages | Suppressed polarization | frontiersin.orgnih.gov | |

| RQ-15986 | Natural Killer (NK) Cells | Re-activated IFNγ production | frontiersin.org |

| AH23848 | Natural Killer (NK) Cells | Enhanced lytic activity by reducing tumor MHC class I | nih.gov |

Preclinical Pharmacological Evaluation and Efficacy Studies of Ep4 Receptor Antagonists

In Vitro Pharmacological Characterization

The initial evaluation of novel EP4 receptor antagonists involves a comprehensive in vitro characterization to determine their binding properties, functional activity, and selectivity.

Ligand Binding Assays: Determination of Binding Affinity (Kd, Ki values) and Receptor Occupancy

Ligand binding assays are fundamental for quantifying the affinity of an antagonist for the EP4 receptor. These assays typically use radiolabeled PGE2 ([3H]PGE2) to compete with the antagonist for binding to cells or membranes expressing the human EP4 receptor. sci-hub.senih.gov The binding affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

For instance, studies have characterized the binding properties of various EP4 antagonists. The compound ER-819762 was found to displace [3H]PGE2 binding to human EP4 receptors with a half-maximal inhibitory concentration (IC50) of 70 ± 11 nM. nih.gov Another well-characterized antagonist, CJ-023,423 (grapiprant), has also had its binding affinity extensively profiled. biorxiv.orgnih.gov Research has shown that assay conditions, such as pH and isotonicity, can significantly influence the measured binding affinity of some antagonists. nih.gov For example, the binding affinity of CJ-023,423 was observed to increase substantially under neutral and isotonic buffer conditions compared to conventional acidic and hypotonic buffers. nih.gov A novel indole-2-carboxamide derivative, identified as compound 36, demonstrated a potent binding affinity with an IC50 value of 4.3 nM. nih.gov

| Compound | Binding Affinity Metric | Value | Reference |

|---|---|---|---|

| ER-819762 | IC50 (vs. [3H]PGE2) | 70 ± 11 nM | nih.gov |

| Compound 36 | IC50 | 4.3 nM | nih.gov |

| [3H]-PGE2 | Kd | 1.12 ± 0.3 nM | nih.gov |

Functional Antagonism Assays: Inhibition of PGE2-Induced cAMP Production and Other Signaling Responses

Functional assays are crucial to confirm that receptor binding translates into biological antagonism. Since the EP4 receptor is coupled to the Gs protein, its activation by PGE2 leads to an increase in intracellular cAMP levels. mdpi.comnih.gov Therefore, a primary functional assay for EP4 antagonists measures their ability to inhibit PGE2-induced cAMP production. bioworld.com

Several EP4 antagonists have demonstrated potent functional antagonism.

The antagonist L001 was shown to inhibit PGE2-induced cyclic AMP response element (CRE)-driven luciferase expression, a downstream indicator of cAMP activity, with an IC50 value of 7.29 ± 0.64 nM. mdpi.com This was found to be more potent than the antagonist E7046, which had an IC50 of 40.6 ± 14.8 nM in the same assay. mdpi.com

An exemplified compound from AGC Inc. inhibited PGE2-stimulated cAMP production in HEK-293 cells expressing the EP4 receptor with an IC50 of 5.88 nM. bioworld.com

Beyond cAMP, EP4 can also activate the PI3K/AKT signaling pathway. mdpi.comnih.gov Functional assays for antagonists like ER-819762 have confirmed their ability to suppress these downstream signaling responses. nih.gov

| Compound | Assay | Metric | Value | Reference |

|---|---|---|---|---|

| L001 | CRE-Luciferase Inhibition | IC50 | 7.29 ± 0.64 nM | mdpi.com |

| E7046 | CRE-Luciferase Inhibition | IC50 | 40.6 ± 14.8 nM | mdpi.com |

| AGC Inc. Compound | cAMP Production Inhibition | IC50 | 5.88 nM | bioworld.com |

Selectivity Profiling Across E-Prostanoid Receptor Subtypes (EP1, EP2, EP3)

To minimize off-target effects, it is essential to determine the selectivity of an EP4 antagonist against other E-prostanoid receptor subtypes (EP1, EP2, and EP3). These subtypes are coupled to different signaling pathways: EP1 to Gq (increasing intracellular calcium), EP2 to Gs (like EP4), and EP3 primarily to Gi (inhibiting cAMP). mdpi.comnih.gov

Selectivity is assessed through binding or functional assays using cells that express each receptor subtype. An ideal antagonist demonstrates high potency for EP4 with significantly lower or no activity at EP1, EP2, and EP3 receptors. For example, compound 36 was found to be highly selective for the EP4 receptor, with an IC50 of 4.3 nM, while showing no significant antagonism against EP1, EP2, or EP3 receptors at concentrations greater than 10,000 nM. nih.gov Similarly, another antagonist, referred to as compound 6, showed no detectable binding to EP1 or EP3 and had approximately 25-fold weaker binding to the EP2 receptor compared to EP4. sci-hub.se

Cell-Based Assays for Target Engagement and Pathway Inhibition

Cell-based assays provide a more integrated assessment of an antagonist's ability to block the physiological consequences of EP4 receptor activation in a cellular context. These assays can measure various downstream effects of PGE2 signaling, such as cell migration, invasion, and modulation of immune responses. mdpi.comnih.gov

The EP4 antagonist L001 effectively suppressed PGE2-induced migration and invasion of pancreatic cancer cells in a dose-dependent manner. mdpi.com

In immune cells, ER-819762 was shown to suppress PGE2-enhanced Th1 differentiation and Th17 cell expansion. nih.gov

The antagonist AH23848 was found to inhibit MHC class I expression on mammary tumor cells, which resulted in an enhanced ability of Natural Killer (NK) cells to lyse the tumor cells. nih.gov

Another assay measured the ability of an antagonist (compound 6) to reverse the PGE2-mediated suppression of TNFα production in lipopolysaccharide (LPS)-stimulated human whole blood, confirming target engagement in a complex biological matrix. sci-hub.se

In Vivo Efficacy in Established Preclinical Disease Models

Following successful in vitro characterization, EP4 antagonists are advanced to preclinical disease models to evaluate their efficacy in a living system. These studies are critical for establishing proof-of-concept and understanding the therapeutic potential of the compounds.

Murine and Rodent Models of Proliferative and Inflammatory Conditions

EP4 antagonists have demonstrated significant efficacy in a range of rodent models of inflammation and cancer.

Inflammatory Conditions: In models of arthritis, EP4 antagonists have shown potent anti-inflammatory and analgesic effects. Oral administration of ER-819762 suppressed the clinical signs of disease in both collagen-induced arthritis and glucose-6-phosphate isomerase-induced arthritis models in mice. nih.gov Furthermore, this compound was effective in a rat model of chronic inflammatory pain induced by complete Freund's adjuvant (CFA). nih.gov The antagonist ONO-AE3-208 was also shown to ameliorate experimental autoimmune encephalomyelitis in vivo. nih.gov

Proliferative Conditions: In oncology, EP4 antagonists have been evaluated in various cancer models, where they can inhibit tumor growth, metastasis, and modulate the tumor microenvironment. nih.govresearchgate.netscienceopen.com

In a CT-26 colon cancer mouse model, the antagonist E7046 demonstrated antitumor efficacy and prolonged the survival of the animals. nih.gov

Compound 36 showed superior tumor growth inhibition in a CT-26 xenograft model compared to E7046, and its efficacy was significantly enhanced when combined with the chemotherapy agent capecitabine. nih.gov

In a metastatic pancreatic cancer model, L001 displayed remarkable anti-metastatic activity, both as a monotherapy and in combination with gemcitabine. mdpi.com

The antagonist AH23848 significantly reduced the ability of mammary tumor cells to metastasize to the lungs from the primary tumor site in mice, an effect that was found to be dependent on a functional host immune system, specifically NK cells and interferon-γ. nih.gov

These in vivo studies underscore the therapeutic potential of targeting the EP4 receptor for a variety of inflammatory and proliferative diseases.

Assessment in Larger Animal Models (e.g., Canine Models)

The translation of preclinical data from rodent models to clinical applications often benefits from evaluation in larger animal species, with canine models being particularly valuable for studying EP4 receptor antagonists, especially in the context of osteoarthritis (OA). The dog is a relevant species as it naturally develops OA, and certain EP4 antagonists have been specifically developed for veterinary use.

Research in canine models has been pivotal in confirming the therapeutic potential of selective EP4 receptor antagonism for managing pain and inflammation. nih.govmonvt.eu Grapiprant is a notable example of an EP4 antagonist that has been extensively studied in dogs. monvt.eu It functions as a selective antagonist of the EP4 receptor, which is a key mediator of prostaglandin (B15479496) E2 (PGE2)-elicited pain and inflammation. nih.gov

Initial efficacy estimations for dogs were derived from a comprehensive analysis of data across species. This included the comparative binding affinity of the antagonist to canine, rat, and human EP4 receptors, combined with serum protein binding data and efficacy results from rodent inflammatory pain models and human clinical studies. nih.gov This predictive approach guided the dose-ranging studies in dogs. nih.gov Subsequent experimental and pilot studies in both laboratory and client-owned dogs with OA have demonstrated that administering an EP4 PRA (prostaglandin receptor antagonist) can effectively control the pain associated with the condition. monvt.euresearchgate.net These studies have confirmed that by specifically blocking the EP4 receptor, the homeostatic functions of PGE2, which are mediated by other receptor subtypes, can be better maintained compared to non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit PGE2 production. monvt.euresearchgate.net

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Grapiprant | Osteoarthritis (OA) in client-owned and laboratory dogs | Demonstrated effectiveness in controlling pain and inflammation associated with OA. | nih.govmonvt.eu |

| Grapiprant | Comparative Pharmacology | Efficacy dose for dogs was successfully predicted based on comparative receptor affinity (dog, rat, human), serum protein binding, and data from other species. | nih.gov |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

The identification and validation of pharmacodynamic (PD) biomarkers are critical for the preclinical development of EP4 receptor antagonists. These biomarkers provide measurable indicators of target engagement and biological response, helping to bridge the gap between preclinical models and clinical trials. Research has focused on identifying molecular and cellular changes that occur downstream of EP4 receptor blockade.

In preclinical studies, a key PD effect of EP4 antagonism is the modulation of immune responses and inflammatory mediators. The EP4 receptor pathway is known to be involved in the regulation of various cytokines and chemokines. bmj.combmj.com One validated preclinical approach involves measuring the reversal of PGE2-induced effects in whole blood or on specific immune cells. For instance, EP4 antagonists have been shown to reverse the suppression of tumor necrosis factor-alpha (TNF-α) production caused by PGE2 in human whole blood assays. sci-hub.se This functional assay serves as a direct indicator of the compound's ability to block the target receptor's signaling cascade.

Preclinical findings have been instrumental in guiding the selection of biomarkers for clinical evaluation. Studies with the EP4 antagonist E7046 showed consistency between preclinical and clinical findings. bmj.combmj.com In preclinical experiments using human peripheral blood mononuclear cells (PBMCs), an EP4 agonist was shown to down-regulate TNF-α and C-X-C motif chemokine ligand 10 (CXCL10). bmj.combmj.com Consequently, the modulation of these and other EP4-regulated genes was assessed in clinical trials as a PD biomarker. Treatment with an EP4 antagonist led to significant changes in the expression of several key genes, including the downregulation of the gene encoding the EP4 receptor itself (PTGER4), as well as EOMES and IDO1. bmj.com Concurrently, an increase in the expression of CD274 (encoding PD-L1) and PDCD1LG2 (encoding PD-L2) was observed. bmj.com

These findings highlight a range of potential PD biomarkers, from changes in immune cell populations to specific gene expression signatures, that can be validated in preclinical settings to demonstrate target engagement and predict the biological activity of EP4 receptor antagonists.

| Biomarker Category | Specific Biomarker | Observed Change with EP4 Antagonism | Reference |

|---|---|---|---|

| Cytokines/Chemokines | Tumor Necrosis Factor-alpha (TNF-α) | Upregulation / Reversal of PGE2-induced suppression. | bmj.comsci-hub.se |

| C-X-C motif chemokine ligand 10 (CXCL10) | Upregulation. | bmj.com | |

| Gene Expression | PTGER4 (encodes EP4 receptor) | Downregulation. | bmj.com |

| EOMES | Downregulation. | bmj.com | |

| IDO1 | Downregulation. | bmj.com | |

| CD274 (encodes PD-L1) | Upregulation. | bmj.com | |

| PDCD1LG2 (encodes PD-L2) | Upregulation. | bmj.com | |

| Immune Cell Infiltration (in tumor microenvironment) | CD3+ T-cells | Higher baseline infiltration correlated with stable disease. | bmj.com |

| CD8+ T-cells | Higher baseline infiltration correlated with stable disease. | bmj.com | |

| CD68+ Macrophages | Assessed as a biomarker. | bmj.com | |

| CD163+ Macrophages | Higher baseline infiltration correlated with stable disease. | bmj.com |

Preclinical Therapeutic Applications of Ep4 Receptor Antagonists

Research in Oncology

Selective blockade of the EP4 receptor has shown significant anti-tumor effects in a variety of preclinical cancer models. By inhibiting the signaling pathways activated by PGE2, EP4 antagonists can disrupt the tumor microenvironment and hinder cancer progression. nih.gov This targeted approach offers a potential therapeutic strategy with a more favorable side effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase enzymes. patsnap.com

Anti-tumorigenic Effects: Inhibition of Cell Proliferation, Migration, Invasion, and Angiogenesis

The binding of PGE2 to the EP4 receptor triggers multiple downstream signaling pathways, including those involving ERK, cAMP/PKA, PI3K/AKT, and NF-κB, which are crucial for cancer cell survival and progression. nih.gov EP4 antagonists effectively block these pathways, leading to a reduction in tumor growth and metastasis. patsnap.comnih.gov Preclinical studies have consistently shown that antagonizing the EP4 receptor inhibits key processes involved in tumorigenesis. aacrjournals.org

In preclinical models of colorectal cancer, EP4 receptor antagonists have demonstrated significant efficacy in reducing tumor growth and metastasis. aacrjournals.org The EP4 receptor is often upregulated in colorectal tumors, and its activation is linked to increased cell proliferation and resistance to apoptosis. nih.gov

Pharmacological inhibition of the EP4 receptor in colorectal cancer models has been shown to decrease tumor cell proliferation and induce a shift in macrophage polarization towards an anti-tumor M1 phenotype. nih.gov For instance, the selective EP4 receptor antagonist ONO-AE3-208 profoundly decreased liver metastases in a mouse model of colon cancer. aacrjournals.orgresearchgate.net Another EP4 antagonist, E7046, has also shown antitumor efficacy in a CT-26 colon cancer mouse model. nih.gov

| EP4 Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| ONO-AE3-208 | MC26 colon cancer cells (in vivo) | Significantly decreased liver metastases. | aacrjournals.org |

| L-161,982 | ApcMin/+ mice | Decreased adenoma phosphorylation of ERK and mTOR; inhibited arginase 1 expression. | nih.gov |

| E7046 | CT-26 colon cancer mouse model | Demonstrated antitumor efficacy and prolonged survival. | nih.gov |

| Vorbipiprant (CR6086) | Murine MSS colorectal cancer model | Reverted intrinsic resistance to immune checkpoint inhibitors. | aacrjournals.org |

The EP4 receptor is implicated in the progression and metastasis of breast cancer. tandfonline.comnih.gov Both pharmacological antagonism and genetic silencing of the EP4 receptor have been shown to inhibit tumor cell invasion, migration, and metastasis in preclinical models of invasive ductal carcinoma and inflammatory breast cancer. tandfonline.com

Studies using the novel small molecule EP4 antagonist RQ-15986 in a syngeneic murine model of metastatic breast cancer demonstrated inhibition of tumor growth and spontaneous metastatic colonization to the lungs, leading to improved survival. tandfonline.com This effect is attributed to both the direct action on tumor cells, inhibiting PGE2-induced migration, and the protection of natural killer (NK) cells from immunosuppression. tandfonline.com Similarly, the EP4 antagonist AH23848 reduced the ability of mammary tumor cells to colonize the lungs. nih.gov

| EP4 Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| RQ-15986 | Syngeneic murine model of metastatic breast cancer (66.1 and 410.4 cells) | Inhibited tumor growth, migration, and spontaneous lung metastasis; improved survival. | tandfonline.com |

| AH23848 | Murine mammary tumor cells (in vivo) | Reduced lung colonization and spontaneous metastasis from the mammary gland. | nih.gov |

| EP4 gene silencing (shRNA) | Mammary tumor cells | Reduced the ability of tumor cells to metastasize. | nih.gov |

The EP4 receptor plays a significant role in the progression of prostate cancer, particularly in the development of castration-resistant prostate cancer (CRPC). aacrjournals.org Upregulation of EP4 has been observed in CRPC, and its antagonism has been shown to inhibit tumor growth. tandfonline.comaacrjournals.org

In a novel xenograft model of prostate cancer (KUCaP-2), the specific EP4 antagonist ONO-AE3-208 inhibited castration-resistant tumor growth. aacrjournals.org This antagonist was also found to suppress the invasive abilities of CRPC PC3 cells and LNCaP cells overexpressing EP4 in a dose-dependent manner. nih.gov Furthermore, EP4 antagonism has been shown to attenuate PGE2-induced expression of MMP-2 and MMP-9, which are involved in cell invasion. spandidos-publications.com

| EP4 Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| ONO-AE3-208 | KUCaP-2 xenograft model | Inhibited castration-resistant growth of tumors. | aacrjournals.org |

| ONO-AE3-208 | PC3 and LNCaP/EP4+ cells (in vitro) | Inhibited invasive abilities in a dose-dependent manner. | nih.gov |

| ONO-AE3-208 | PC-3 prostate cancer cells | Attenuated PGE2-induced MMP-2 and MMP-9 expression. | spandidos-publications.com |

In preclinical models of malignant melanoma, EP4 receptor antagonism has been shown to suppress tumor growth and metastasis. nih.gov The pro-tumorigenic effects of PGE2 in melanoma are often mediated through the EP4 receptor expressed on stromal cells within the tumor microenvironment. nih.gov

Administration of an EP4 antagonist in mice injected with B16 melanoma cells suppressed tumor growth and metastasis to both bone and soft tissues. nih.gov This effect was linked to the inhibition of PGE2-EP4 signaling in stromal cells, which in turn reduces osteoclast activation and angiogenesis. nih.gov

| EP4 Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| Unnamed EP4 antagonist | B16 melanoma cells (in vivo) | Suppressed tumor growth and metastasis to bone and soft tissues. | nih.gov |

| E7046 | B16F10 mouse melanoma model (in combination with anti-CTLA4) | Demonstrated higher antitumor efficacy compared to either agent alone. | frontiersin.org |

The EP4 receptor is a critical regulator of cell migration and invasion in pancreatic cancer, making it a viable therapeutic target. nih.govmdpi.com EP4 antagonists have shown the ability to suppress metastasis in preclinical models of this aggressive disease.

A novel and selective EP4 antagonist, L001, effectively repressed PGE2-induced cell migration and invasion of pancreatic cancer cells in a dose-dependent manner. nih.govmdpi.com In a pancreatic cancer hepatic metastasis model, L001, both alone and in combination with the chemotherapy drug gemcitabine, exhibited remarkable anti-metastatic activity. nih.govmdpi.com Mechanistically, EP4 blockade by L001 was found to abrogate the pro-metastatic Hippo-YAP signaling pathway. nih.gov

| EP4 Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| L001 | Pancreatic cancer cells (in vitro) | Repressed PGE2-elicited cell migration and invasion in a dose-dependent manner. | nih.govmdpi.com |

| L001 | Pancreatic cancer hepatic metastasis model (in vivo) | Exhibited significant anti-metastasis activity, both alone and combined with gemcitabine. | nih.govmdpi.com |

| AH6809 (EP2 antagonist) and GW627368X (EP4 antagonist) | BxPC-3 pancreatic cancer cells | Repressed IGF-1-induced proliferation. | researchgate.net |

Models of Hepatocellular Carcinoma

While extensive in vivo studies using EP4 antagonists specifically in hepatocellular carcinoma (HCC) models are still developing, the foundational role of the PGE2-EP4 signaling axis in promoting HCC progression is well-established in preclinical settings. In vitro experiments using human hepatoma cell lines have provided a strong rationale for targeting this pathway.

Research has shown that PGE2 and EP4 receptor agonists significantly promote the migration and invasion of Huh-7 and Hep3B HCC cells. The mechanism involves the upregulation of Snail, a key protein in epithelial-mesenchymal transition, via an EP4R/EGFR-mediated activation of the Akt/NF-κB signaling pathway. Critically, the knockdown of the EP4 receptor using siRNA was sufficient to completely block the PGE2-induced upregulation of Snail and the associated increase in cancer cell invasiveness. These findings highlight that the EP4 receptor is a crucial mediator of PGE2-driven metastasis in liver cancer cells.

| Cell Line Model | Treatment/Manipulation | Key Finding |

| Huh-7, Hep3B | PGE2 / EP4 Receptor Agonist | Increased expression of Snail protein, promoting cell migration and invasion. |

| Huh-7 | EP4 Receptor siRNA Knockdown | Completely blocked PGE2-induced Snail expression and reduced cell invasiveness. |

Immunomodulation within the Tumor Microenvironment

High concentrations of PGE2 in the TME create a profoundly immunosuppressive landscape, enabling tumors to evade immune surveillance and progress. frontiersin.orgresearchgate.net EP4 receptor antagonists are designed to dismantle this suppressive environment by blocking the signaling of PGE2 on various immune cells. domaintherapeutics.com Preclinical studies have shown that selective EP4 antagonism can reprogram the TME from an immunosuppressive, "non-inflamed" state to an immune-active, "inflamed" state that is more responsive to anti-tumor immune attacks. frontiersin.orgnih.gov This immunomodulation is a multifaceted process involving the reversal of PGE2-mediated immunosuppression and the functional alteration of key innate and adaptive immune cell populations. nih.govnih.gov

PGE2 is a master suppressor of anti-tumor immunity, and its effects are largely mediated through the EP4 receptor expressed on immune cells. frontiersin.orgnih.gov It actively slows down the cancer-immunity cycle, which is essential for the detection and elimination of tumor cells. frontiersin.org Pharmacological blockade of the EP4 receptor directly counteracts these effects. For instance, the selective EP4 antagonist E7046 has been shown to abolish PGE2-mediated pro-tumor myeloid cell differentiation and its associated immunosuppressive functions. nih.gov By inhibiting the EP4 receptor, these antagonists restore the function of immune cells that have been suppressed by the tumor-derived PGE2, thereby removing a critical barrier to an effective anti-tumor response. researchgate.net

The TME is often infiltrated by immunosuppressive myeloid cells, primarily myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), which are associated with poor prognosis. nih.govtandfonline.com PGE2 signaling via the EP4 receptor is critical for the differentiation and activation of these cells. nih.govnih.govfrontiersin.org

EP4 antagonists have demonstrated a profound ability to alter the myeloid landscape within tumors. bmj.com

MDSCs : Treatment with the EP4 antagonist E7046 in a CT26 colon cancer model led to an almost complete reversal of the increased number of MDSCs in the spleen. frontiersin.orgnih.gov Similarly, the antagonist MF-766 was found to reduce granulocytic MDSCs in the TME. tandfonline.comnih.gov In vitro studies confirmed that MF-766 could impair the suppression of CD8+ T-cells induced by MDSCs in the presence of PGE2. tandfonline.comnih.gov

Macrophages : EP4 antagonists can shift the balance from pro-tumor M2-like macrophages to anti-tumor M1-like macrophages. nih.govnih.gov The antagonist E7046 interferes with tumor-induced monocyte differentiation into immunosuppressive M2 macrophages, promoting their differentiation into antigen-presenting cells instead. bmj.com Likewise, treatment with MF-766 induced M1-like macrophage reprogramming within the TME. tandfonline.comnih.gov

| EP4 Antagonist | Cancer Model | Effect on MDSCs | Effect on Macrophages |

| E7046 | CT26 Colon Cancer | Almost complete reversal of MDSC accumulation in the spleen. frontiersin.orgnih.gov | Inhibits differentiation into M2 macrophages; promotes differentiation into antigen-presenting cells. bmj.com |

| MF-766 | CT26 Colon, EMT6 Breast | Reduced granulocytic MDSCs in the TME. tandfonline.comnih.gov | Induced M1-like macrophage reprogramming. tandfonline.comnih.gov |

Innate immune cells, including Natural Killer (NK) cells and conventional dendritic cells (cDCs), form the first line of defense against tumors. PGE2 severely hampers the function of both cell types, primarily through the EP4 receptor. nih.govnih.gov

Studies using the EP4 antagonist RQ-15986 in metastatic breast cancer models showed that it could completely protect NK cells from the immunosuppressive effects of the TME. nih.gov In vitro, EP4 antagonism blocks PGE2-mediated inhibition of NK cell functions. nih.gov This restoration of NK cell activity is crucial, as it initiates a cascade known as NK-DC crosstalk. frontiersin.orgnih.gov Active NK cells are required for the recruitment of cDCs into the tumor. nih.govresearchgate.net By blocking the inhibitory effect of PGE2 on NK cells, EP4 antagonists revitalize this crosstalk, leading to a continuous supply of cDCs into the TME. frontiersin.orgnih.gov This is supported by findings that the antagonist MF-766 promoted the infiltration of both NK cells and cDCs into tumors. tandfonline.comnih.gov Furthermore, EP4 antagonists can combat the PGE2-induced dysfunction of dendritic cells that leads to increased production of the pro-inflammatory cytokine IL-6. ichor.bio

The ultimate goal of cancer immunotherapy is to generate a robust and durable response from cytotoxic CD8+ T-cells (CTLs), which are responsible for killing cancer cells. The anti-tumor activity of EP4 antagonists is critically dependent on these cells. nih.govbmj.com

Preclinical studies consistently show that EP4 blockade leads to increased numbers and enhanced function of CTLs within the tumor.

Treatment with E7046 in a CT26 colon cancer model significantly increased the frequency and activation of CD8+ T-cells in tumors. frontiersin.orgnih.govnih.gov

The antagonist MF-766 also promoted the infiltration of CD8+ T-cells into the TME and reversed the PGE2-mediated inhibition of IFN-γ in these cells. tandfonline.comnih.gov

This enhanced CTL response is a direct consequence of the broader immunomodulatory effects of EP4 antagonists, including improved antigen presentation by myeloid cells and increased production of T-cell-recruiting chemokines. frontiersin.orgnih.govbmj.com

Synergistic Effects with Immune Checkpoint Inhibitors and Other Immunotherapies in Preclinical Models

By reshaping the TME from "non-inflamed" to "inflamed," EP4 antagonists can sensitize tumors to other immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies. frontiersin.orgresearchgate.net Tumors that are refractory to ICIs often lack a pre-existing T-cell infiltration, a problem that EP4 blockade can help overcome. frontiersin.org

Numerous preclinical studies have demonstrated potent synergy between EP4 antagonists and various immunotherapies.

With Anti-PD-1 : In the CT26 colon cancer model, combining E7046 with an anti-PD-1 antibody led to pronounced tumor growth inhibition, rendering 40% of the mice tumor-free, a significant improvement over either single agent. nih.gov Similarly, combining MF-766 with anti-PD-1 synergistically improved efficacy in both CT26 and EMT6 breast cancer models. tandfonline.comnih.gov

With Anti-CTLA-4 : In the poorly immunogenic 4T1 breast cancer model, combining E7046 with an anti-CTLA-4 antibody resulted in nearly complete tumor growth inhibition, whereas each agent alone had only a modest effect. nih.govresearchgate.net

With Other Immunotherapies : E7046 also showed markedly improved anti-tumor activity when combined with E7777, an IL-2-diphtheria toxin fusion protein that targets regulatory T-cells. nih.govnih.gov

With Radiotherapy : The EP4 antagonist AAT-008 was shown to enhance the local anti-tumor response to radiation, increasing the ratio of CD8+ T-cells to regulatory T-cells. nih.gov

These combinations work by attacking tumor-induced immunosuppression from multiple angles, leading to more robust and durable anti-tumor immune responses. nih.gov

| EP4 Antagonist | Combination Therapy | Cancer Model | Key Synergistic Outcome |

| E7046 | Anti-PD-1 | CT26 Colon Cancer | Pronounced tumor growth inhibition; 40% of mice rendered tumor-free. nih.gov |

| E7046 | Anti-CTLA-4 | 4T1 Breast Cancer | Nearly complete tumor growth inhibition. nih.govresearchgate.net |

| MF-766 | Anti-PD-1 | CT26 Colon, EMT6 Breast | Synergistically improved efficacy and anti-tumor activity. tandfonline.comnih.gov |

| DT-9081 | Immune Checkpoint Inhibitor | CT26 Colorectal, MCA205 Sarcoma | Significant anti-tumor activity. domaintherapeutics.com |

| AAT-008 | Radiotherapy | Murine Colon Cancer | Enhanced local anti-tumor response; increased CD8+ T-cell/Treg ratio. nih.gov |

| Vorbipiprant | Anti-PD-1 (Balstilimab) | Murine MSS Colorectal Cancer | Reverted intrinsic resistance to immune checkpoint inhibition. aacrjournals.org |

Research in Inflammatory and Autoimmune Disorders

Preclinical research has extensively investigated the therapeutic potential of EP4 receptor antagonists in a variety of inflammatory and autoimmune disorders. These studies, utilizing established animal models, have provided crucial insights into the role of the EP4 receptor in disease pathogenesis and the potential for its blockade as a therapeutic strategy.

Models of Arthritis (e.g., Adjuvant-Induced Arthritis, Collagen-Induced Arthritis)

The efficacy of EP4 receptor antagonists has been demonstrated in several preclinical models of arthritis, including adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA). In rat models of AIA, the selective EP4 antagonist CJ-023,423 demonstrated significant inhibitory effects on paw swelling, inflammatory biomarkers, synovial inflammation, and bone destruction. nih.govdntb.gov.ua Notably, its effect on paw swelling was comparable to that of the selective COX-2 inhibitor, rofecoxib. nih.gov Another study in AIA rats showed that EP4 antagonists, including compound 2 and CJ-023,423, reduced paw swelling after several days of treatment.

In mouse models of CIA, a novel EP4 receptor antagonist, ER-819762, was shown to suppress the development of arthritis. nih.govnih.gov Oral administration of ER-819762 suppressed the production of Th1 and Th17 cytokines, which are key mediators in the pathogenesis of rheumatoid arthritis. nih.govnih.gov Similarly, another EP4 antagonist, compound 3, was highly effective in reducing arthritic lesions in a rat model of type II collagen arthritis. researchgate.net

Table 1: Effects of EP4 Receptor Antagonists in Preclinical Arthritis Models

| Model | Compound | Key Findings |

|---|---|---|

| Adjuvant-Induced Arthritis (Rat) | CJ-023,423 | Significant inhibition of paw swelling, synovial inflammation, and bone destruction. nih.govdntb.gov.ua |

| Adjuvant-Induced Arthritis (Rat) | Compound 2 | Reduction in paw swelling. |

| Collagen-Induced Arthritis (Mouse) | ER-819762 | Suppression of disease development and Th1/Th17 cytokine production. nih.govnih.gov |

| Collagen-Induced Arthritis (Rat) | Compound 3 | Reduction in arthritic lesions and joint histopathology scores. researchgate.net |

Investigations in Inflammatory Pain Hypersensitivity Models

The role of the EP4 receptor in mediating inflammatory pain has been a significant area of investigation. Prostaglandin (B15479496) E2 (PGE2) is a key mediator of pain and inflammation, and its effects are partly mediated through the EP4 receptor. nih.govresearchgate.netpatsnap.com In a rat model of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), the EP4 receptor antagonist ER-819762 was shown to suppress inflammatory pain. nih.govnih.gov Another EP4 antagonist, grapiprant (also referred to as CJ-023,423), has been shown to reduce both acute and chronic pain and inflammation in rat models. nih.gov

Studies using a rat monoiodoacetate (MIA) model of osteoarthritis pain have also demonstrated the analgesic efficacy of EP4 inhibitors. nih.gov These antagonists were able to block the pain resulting from the joint injury caused by MIA injection. nih.gov The analgesic and anti-inflammatory properties of several novel, selective, and potent EP4 receptor antagonists have been demonstrated across various animal models. nih.gov

Amelioration of Fibrosis in Preclinical Models (e.g., Peritoneal Dialysis-Associated Peritoneal Fibrosis, Glomerulosclerosis)

Preclinical studies have highlighted the potential of EP4 receptor antagonists in mitigating fibrosis in different organ systems. In a rat model of peritoneal dialysis (PD)-associated peritoneal fibrosis, the EP4 receptor antagonist ONO-AE3-208 was found to prevent progressive peritoneal fibrosis and improve peritoneal function. nih.govnih.gov The expression of EP4 was found to be upregulated in the peritoneal tissues of PD patients with ultrafiltration failure. nih.govnih.gov Treatment with ONO-AE3-208 in a rat model of PD inhibited peritoneal fibrosis and dysfunction by suppressing inflammatory responses mediated by the NLRP3 inflammasome and NF-κB signaling. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

In the context of renal fibrosis, the novel EP4 receptor-selective antagonist ASP7657 was investigated in a 5/6 nephrectomized rat model of chronic kidney disease. nih.gov Repeated administration of ASP7657 significantly reduced urinary protein excretion and attenuated the development of glomerulosclerosis and tubulointerstitial damage, including fibrosis and inflammatory cell infiltration, without affecting blood pressure. nih.gov

Table 2: Effects of EP4 Receptor Antagonists in Preclinical Fibrosis Models

| Model | Compound | Key Findings |

|---|---|---|

| Peritoneal Dialysis-Associated Peritoneal Fibrosis (Rat) | ONO-AE3-208 | Prevented progressive peritoneal fibrosis and improved peritoneal function. nih.govnih.gov |

| 5/6 Nephrectomized Chronic Kidney Disease (Rat) | ASP7657 | Reduced urinary protein excretion and attenuated glomerulosclerosis and tubulointerstitial fibrosis. nih.gov |

Evaluation in Models of Demyelinating and Inflammatory Conditions (e.g., Multiple Sclerosis, Dermatitis, Colitis)

The therapeutic potential of EP4 receptor antagonists has been explored in various other inflammatory conditions. In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, administration of the EP4 antagonist ONO-AE3-208 during the immunization phase suppressed the generation of antigen-specific Th1 and Th17 cells and reduced the severity of the disease. nih.govbohrium.com

In models of colitis, the role of the EP4 receptor appears to be more complex. While some studies suggest a protective role for EP4 signaling in maintaining the mucosal barrier, others indicate that EP4 antagonists could be beneficial. nih.gov For instance, one study showed that an EP4 antagonist exacerbated dextran sodium sulfate (DSS)-induced colitis by impairing mucosal barrier function. nih.gov Conversely, another study reported that a selective EP4 receptor antagonist improved histological parameters in patients with mild to moderate ulcerative colitis. researchgate.net The expression of EP4 receptors has been observed in colonic epithelial cells and underlying lamina propria inflammatory cells during experimental colitis in rats. researchgate.net

Research in models of dermatitis has also implicated the EP4 receptor in inflammatory processes. One study demonstrated that treatment with an EP4 antagonist reduced paw swelling in a rodent model of inflammation. nih.gov

Research in Bone Metabolism and Remodeling

The EP4 receptor plays a multifaceted role in bone metabolism, influencing both bone formation and resorption. Preclinical research has focused on the potential of EP4 receptor antagonists to modulate these processes, particularly in the context of inflammatory bone loss.

Suppression of Osteoclastogenesis and Inflammation-Dependent Bone Loss

Prostaglandin E2 is known to stimulate bone resorption, a process mediated in part by the EP4 receptor. nih.gov Studies have shown that selective EP4 receptor antagonists can inhibit osteoclast formation (osteoclastogenesis). In murine marrow cultures, a potent selective EP4 antagonist (EP4RA) decreased the number of osteoclasts in response to PGE2, as well as other bone-resorbing agents like 1,25-dihydroxyvitamin D and parathyroid hormone. nih.gov This antagonist also inhibited the PGE2-induced increase in RANKL mRNA levels, a key factor in osteoclast differentiation. nih.gov

In a rat model of periodontitis, where lipopolysaccharide (LPS) induces alveolar bone destruction, oral administration of an EP4-specific antagonist effectively downregulated LPS-induced osteoclastogenesis and bone destruction. documentsdelivered.com Furthermore, in a murine model of osteoarthritis, the EP4 antagonist HL-43 was found to reduce disease progression by targeting subchondral bone osteoclast activity, thereby preserving bone microarchitecture. nih.govwhiterose.ac.ukresearchgate.net

Table 3: Effects of EP4 Receptor Antagonists on Osteoclastogenesis and Bone Resorption

| Model/System | Compound | Key Findings |

|---|---|---|

| Murine Marrow Cultures | EP4RA | Decreased osteoclast formation in response to PGE2, 1,25-dihydroxyvitamin D, and PTH. nih.gov |

| LPS-Induced Periodontitis (Rat) | EP4-specific antagonist | Downregulated osteoclastogenesis and bone destruction. documentsdelivered.com |

| Osteoarthritis (Mouse) | HL-43 | Reduced disease progression by targeting subchondral bone osteoclast activity. nih.govwhiterose.ac.ukresearchgate.net |

Promotion of Articular Cartilage Regeneration and Homeostasis

The antagonism of the prostaglandin E receptor 4 (EP4) has emerged as a promising therapeutic strategy for articular cartilage repair, a significant challenge due to the tissue's limited capacity for self-regeneration. nih.govjohnshopkins.edu Preclinical studies have identified that EP4 receptor expression is substantially increased in injured articular cartilage in both humans and mice. nih.govresearchgate.netmerckmillipore.com This observation has led to investigations into the effects of EP4 inhibition on cartilage health.

In preclinical models, including microfracture (MF) and destabilization of the medial meniscus (DMM) surgery-induced cartilage defects in mice, the specific deletion of the EP4 receptor in cartilage has been shown to markedly promote tissue regeneration. johnshopkins.eduresearchgate.net This was achieved by enhancing chondrogenesis and cartilage anabolism while simultaneously suppressing cartilage catabolism and hypertrophy. nih.govjohnshopkins.edu A key finding from these genetic knockout studies was the formation of stable, mature articular cartilage rather than fibrocartilage, alongside a reduction in joint pain. johnshopkins.eduresearchgate.net

Building on these findings, a novel and selective small molecule EP4 antagonist, HL-43, was identified and tested in multiple animal models. nih.gov In rat and mouse models of cartilage defects, HL-43 demonstrated a significant ability to enhance cartilage anabolism, suppress catabolism, and prevent the formation of fibrocartilage. johnshopkins.edu Furthermore, in ex vivo studies using human articular cartilage explants, HL-43 promoted the differentiation of chondrocytes and the generation of the extracellular matrix (ECM) while inhibiting matrix degradation. nih.govnih.gov Mechanistically, the therapeutic effects of HL-43 are understood to be mediated through the regulation of cartilage anabolism via the cAMP/PKA/CREB/Sox9 signaling pathway. nih.govjohnshopkins.eduresearchgate.net These findings collectively underscore the potential of EP4 antagonism as a viable approach for promoting the regeneration and maintaining the homeostasis of articular cartilage. nih.gov

| Compound/Method | Preclinical Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Cartilage-specific EP4 deletion | MF and DMM surgery-induced cartilage defect mouse models | Promoted tissue regeneration; Enhanced chondrogenesis and anabolism; Suppressed catabolism and hypertrophy; Favored mature articular cartilage over fibrocartilage. johnshopkins.eduresearchgate.net | Genetic inhibition of EP4 signaling pathway. |

| HL-43 | MF surgery-induced rat model; DMM and aging-induced mouse models; Human articular cartilage explants. | Enhanced cartilage anabolism and suppressed catabolism; Prevented fibrocartilage formation; Promoted chondrocyte differentiation and ECM generation. nih.govjohnshopkins.edu | Regulated cartilage anabolism through the cAMP/PKA/CREB/Sox9 signaling pathway. nih.govresearchgate.net |

Preclinical Studies in Cardiovascular Systems

Effects on Myocardial Ischemia/Reperfusion Injury

The role of EP4 receptor signaling in the context of myocardial ischemia/reperfusion (I/R) injury is complex, with evidence suggesting different effects based on the timing and specific pathological process being examined. While activation of the EP4 receptor has been shown to be cardioprotective during the acute ischemic event, preclinical studies using antagonists and knockout models indicate that inhibiting EP4 signaling can be beneficial in mitigating the adverse remodeling that follows. nih.govhku.hkahajournals.orgd-nb.info

Pathological cardiac hypertrophy is an adaptive response to stressors like myocardial infarction that can lead to cardiac dysfunction. nih.gov Preclinical research has demonstrated that EP4 receptor signaling contributes to this hypertrophic process. nih.govhku.hk In studies using neonatal cardiac cells, specific EP4 antagonists such as L-161982 and ONO-AE3-208 were found to significantly block the hypertrophic actions of prostaglandin E2 (PGE2), including protein synthesis and the expression of hypertrophic markers. nih.govsemanticscholar.org

These in vitro findings are supported by in vivo studies. nih.gov In mouse models of myocardial infarction, cardiac-specific EP4 knockout mice exhibited a significantly smaller myocyte cross-sectional area compared to wild-type mice, suggesting that the absence of EP4 signaling in cardiomyocytes alleviates post-infarction cardiac hypertrophy. nih.govhku.hk This indicates that while acute activation of EP4 may offer protection against the initial ischemic insult, the sustained activation of this pathway contributes to detrimental long-term structural changes in the heart. nih.gov Therefore, the therapeutic application of EP4 receptor antagonists in the post-I/R setting is primarily focused on attenuating adverse cardiac remodeling and hypertrophy. nih.govhku.hk

| Compound/Method | Preclinical Model | Key Findings |

|---|---|---|

| L-161982 | Neonatal cardiac cells | Significantly blocked PGE2-induced hypertrophic actions. nih.govsemanticscholar.org |

| ONO-AE3-208 | Neonatal cardiac cells | Significantly blocked PGE2-induced protein synthesis and hypertrophic marker expression. nih.govsemanticscholar.org |

| Cardiac-specific EP4 knockout | Mouse model of myocardial infarction | Alleviated cardiac hypertrophy post-myocardial infarction. nih.govhku.hk |

Modulation of Vasodilation and Vascular Remodeling Processes

EP4 receptor antagonists have been investigated for their role in modulating vascular processes, particularly pathological vascular remodeling that contributes to conditions like restenosis following interventions such as angioplasty. nih.gov The underlying pathology of vascular restenosis is neointimal hyperplasia, a process driven by the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govnih.gov

Preclinical studies have shown that the expression of the EP4 receptor is significantly increased in injured arteries. nih.gov Research using genetic models has been particularly insightful. Mice with a VSMC-specific deletion of the EP4 receptor showed ameliorated neointimal hyperplasia following femoral artery wire injury or carotid artery ligation. nih.govnih.govecnu.edu.cn Conversely, VSMC-specific overexpression of the EP4 receptor promoted neointimal hyperplasia in the same injury models. nih.gov

Pharmacological inhibition of the EP4 receptor in vitro has been shown to suppress the proliferation and migration of primary-cultured VSMCs. nih.govnih.govecnu.edu.cn Mechanistically, the EP4 receptor appears to promote neointimal hyperplasia by increasing the protein expression of tenascin C (TN-C), an extracellular matrix protein that is pro-proliferative and pro-migratory. nih.govnih.gov This upregulation of TN-C occurs at the translational level and is mediated through the PKA/mTORC1/rpS6 pathway. nih.gov These findings identify the EP4 receptor in VSMCs as a potential therapeutic target for preventing vascular restenosis by inhibiting the key cellular processes that lead to neointimal formation. nih.govnih.govsemanticscholar.org

| Compound/Method | Preclinical Model | Key Findings |

|---|---|---|

| VSMC-specific EP4 deletion | Mouse models of femoral artery wire injury and carotid artery ligation | Ameliorated neointimal hyperplasia. nih.govnih.govecnu.edu.cn |

| Pharmacological EP4 inhibition | Primary-cultured rat VSMCs | Suppressed VSMC proliferation and migration. nih.govnih.gov |

Structure Activity Relationships Sar and Rational Design of Ep4 Receptor Antagonists

Medicinal Chemistry Approaches for Identifying Potent and Selective Scaffolds

The identification of novel and effective scaffolds for EP4 receptor antagonists has been a significant focus of medicinal chemistry efforts. nih.gov These efforts have led to the classification of EP4 antagonists into two main categories: first-generation and second-generation antagonists. nih.gov The first-generation antagonists are characterized by the presence of sulfonylurea or acylsulfonamide units. nih.gov While these compounds demonstrated activity, they often suffered from poor pharmacokinetic profiles and limited permeability across the blood-brain barrier. nih.gov

To overcome these limitations, medicinal chemists have developed second-generation antagonists. A key strategy in this development has been the replacement of the metabolically labile acylsulfonamide group with more stable bioisosteric nonacidic amide groups. nih.gov This approach has led to the discovery of novel chemical series with improved drug-like properties. nih.gov

One notable example is the identification of a series of indole-2-carboxamide derivatives as selective EP4 antagonists. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers were able to optimize the potency of these compounds, leading to the discovery of highly active molecules. nih.gov The exploration of various substituents on the indole core and the amide portion of the molecule allowed for the fine-tuning of activity and selectivity. nih.gov

Design Principles for Optimizing Antagonistic Activity and Receptor Selectivity

The optimization of antagonistic activity and selectivity against the EP4 receptor is a critical aspect of the drug design process. A key principle in this endeavor is the utilization of structure-based drug design (SBDD). nih.gov The availability of the co-crystal structure of the human EP4 receptor in complex with an antagonist, ONO-AE3-208, has been instrumental in this regard. nih.gov This structural information allows for the computational design of novel amide derivatives with improved binding affinity and selectivity. nih.gov

Molecular docking studies have revealed the importance of polar interactions, such as hydrogen bonding, between the antagonist and the EP4 receptor. nih.gov For instance, the carboxylic acid and carbonyl functional groups of some antagonists have been shown to form hydrogen bonds with key residues like Thr168, Arg316, and Thr76 within the receptor's binding pocket. nih.gov By designing molecules that can effectively engage in these interactions, it is possible to enhance their antagonistic potency.

Selectivity for the EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3) is crucial for minimizing off-target effects. nih.gov The structural differences between the binding pockets of these receptor subtypes provide a basis for designing selective antagonists. pnas.orgbiorxiv.org For example, the presence of a non-conserved hydrophobic residue, F1123.28, in the EP2 receptor, which is replaced by a polar serine residue (S953.28) in the EP4 receptor, is a key determinant of selectivity. biorxiv.org Antagonists that can exploit these differences, for instance, through unique π-π stacking interactions with F1123.28 in EP2, will exhibit selectivity for that subtype. biorxiv.org Conversely, designing molecules that avoid such interactions while favoring interactions with residues unique to the EP4 binding pocket can enhance EP4 selectivity.

Structural Insights from Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of EP4-Ligand Complexes

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the structure of the EP4 receptor and its interactions with various ligands. researchgate.netresearchgate.netnih.gov These techniques have been pivotal in elucidating the three-dimensional architecture of the EP4 receptor in both its inactive and active states, often in complex with antagonists or agonists. researchgate.netrcsb.orgbohrium.com

The crystal structure of the human EP4 receptor in complex with the antagonist ONO-AE3-208 and an inhibitory antibody was determined at a resolution of 3.2 Å. researchgate.netresearchgate.net This structure revealed that the extracellular surface of the receptor is occluded by the extracellular loops, and the antagonist binds at the interface with the lipid bilayer. researchgate.netresearchgate.net Furthermore, cryo-EM has been used to determine the structure of the EP4 receptor coupled to its cognate G protein (Gs), providing a detailed view of the activated state of the receptor. researchgate.netnih.govrcsb.orgbohrium.com These structural studies have been instrumental in understanding the molecular basis of ligand recognition, receptor activation, and G protein coupling. rcsb.orgbohrium.com

| Technique | Ligand | Resolution | Key Findings |

| X-ray Crystallography | ONO-AE3-208 (antagonist) | 3.2 Å | Extracellular surface is occluded; antagonist binds at the lipid bilayer interface. researchgate.netresearchgate.net |

| Cryo-EM | Endogenous ligand (agonist) with Gs protein | 3.3 Å | Revealed the structure of the activated EP4-Gs complex. researchgate.netnih.govrcsb.orgbohrium.com |

| Cryo-EM | Grapiprant (antagonist) | 2.65 Å | Provided a high-resolution view of an antagonist-bound inactive state. biorxiv.org |

Identification of Ligand Binding Pockets and Key Interacting Residues

Structural studies have precisely mapped the ligand-binding pocket of the EP4 receptor. researchgate.netnih.gov This pocket is located within the transmembrane helical bundle of the receptor. nih.gov The orthosteric binding pocket, where the natural ligand prostaglandin (B15479496) E2 (PGE2) and many antagonists bind, is comprised of three sub-pockets that accommodate the α-chain, ω-chain, and the F-ring of the ligand. researchgate.net

Several key amino acid residues within this pocket have been identified as being crucial for ligand binding. nih.govresearchgate.netnih.govnih.gov For instance, the highly conserved residue Arg316 in the seventh transmembrane domain is a critical interaction point for many antagonists. researchgate.netresearchgate.net Docking studies have also highlighted the importance of residues such as Thr168 and Thr76 in forming hydrogen bonds with antagonists. nih.gov The interaction between the ligand and these specific residues is fundamental to the affinity and potency of the antagonist. The binding of the antagonist ONO-AE3-208, for example, involves interactions with a network of residues within the binding pocket. researchgate.net

Comparative Structural Analysis with Other EP Receptor Subtypes

A key difference between the EP2 and EP4 receptors lies in the residue at position 3.28. biorxiv.org In EP2, this position is occupied by a hydrophobic phenylalanine (F112), whereas in EP4, it is a polar serine (S95). biorxiv.org This difference is a major determinant of the selective binding of certain antagonists. biorxiv.org Additionally, there are notable differences in the relative displacement of the transmembrane helices between EP2 and EP4, which alters the shape of the binding pocket. biorxiv.org In the inactive state of EP4, transmembrane helices 2 and 6 are shifted inward at the extracellular side compared to their positions in EP2, creating a bias in the binding pocket. biorxiv.org These structural nuances provide a blueprint for the rational design of subtype-selective EP4 receptor antagonists.

Development of Novel Chemical Series and Core Structures (e.g., Indole, Indazole, Sulfonylurea, Amide, Pyridine Derivatives)

The quest for potent and selective EP4 receptor antagonists has led to the exploration of a diverse range of chemical scaffolds. nih.gov Early efforts focused on compounds containing sulfonylurea or acylsulfonamide moieties, which are characteristic of first-generation EP4 antagonists like grapiprant (CJ-023,423). nih.gov However, the desire for improved pharmacokinetic properties spurred the development of second-generation antagonists with alternative core structures. nih.gov

Amide derivatives have emerged as a particularly promising class of EP4 antagonists, offering enhanced metabolic stability compared to their acylsulfonamide predecessors. nih.gov Within this class, a variety of heterocyclic core structures have been investigated, including:

Indole derivatives: A novel series of indole-2-carboxamide derivatives has been identified as potent and selective EP4 antagonists. nih.gov SAR studies on this scaffold have led to the discovery of compounds with nanomolar potency. nih.gov

Indazole derivatives: These compounds represent another important class of EP4 antagonists, with research focusing on optimizing their activity and selectivity.

Pyridine derivatives: The pyridine ring has been incorporated into various antagonist structures to modulate their physicochemical and pharmacological properties.

The development of these novel chemical series has been guided by a combination of traditional medicinal chemistry approaches and modern structure-based drug design techniques. nih.gov

| Chemical Series | Core Structure Example | Key Features |

| Sulfonylurea/Acylsulfonamide | Grapiprant | First-generation antagonists, some with poor pharmacokinetic profiles. nih.gov |

| Amide | Indole-2-carboxamide | Second-generation antagonists with improved metabolic stability and potency. nih.gov |

Preclinical Pharmacokinetic Optimization Strategies (e.g., Bioavailability, Clearance, Metabolic Stability)

A critical aspect of developing clinically viable EP4 receptor antagonists is the optimization of their pharmacokinetic properties. nih.govnih.govproventainternational.com This involves ensuring that the drug candidate has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govproventainternational.com Key parameters that are optimized during preclinical development include:

Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.govproventainternational.com For orally administered drugs, good bioavailability is essential. nih.gov Strategies to improve bioavailability include modifying the chemical structure to enhance solubility and membrane permeability. researchgate.net The development of indole-2-carboxamide derivatives, for example, has led to compounds with good oral bioavailability, such as one with a reported bioavailability of 76%. nih.gov

Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes is a key determinant of its half-life and duration of action. nih.gov Poor metabolic stability can lead to rapid clearance and the formation of potentially toxic metabolites. nih.gov A key strategy for improving metabolic stability has been the replacement of labile functional groups, such as the acylsulfonamide in first-generation EP4 antagonists, with more robust moieties like amides. nih.gov In vitro assays using liver microsomes or hepatocytes are commonly used to assess the metabolic stability of drug candidates. proventainternational.comresearchgate.net

Clearance: This is a measure of the rate at which a drug is removed from the body. nih.govproventainternational.com High clearance can result in a short half-life, requiring frequent dosing. nih.gov By improving metabolic stability and optimizing other physicochemical properties, it is possible to reduce the clearance of EP4 antagonists and achieve a more favorable pharmacokinetic profile. nih.gov

The optimization of these pharmacokinetic parameters is an iterative process that is closely integrated with the design and synthesis of new chemical entities. nih.gov

Future Directions and Emerging Research Paradigms for Ep4 Receptor Antagonists

Expansion of Preclinical Therapeutic Applications to Novel Disease Indications

Initial research into EP4 receptor antagonists primarily focused on their anti-inflammatory and analgesic properties. patsnap.com However, a growing body of preclinical evidence now supports their therapeutic potential across a broader spectrum of diseases, including various cancers, neuroinflammatory disorders, and organ fibrosis.

The role of PGE2 in promoting tumor growth, metastasis, and immune evasion is well-documented. frontiersin.org Consequently, EP4 antagonists are being extensively investigated as a promising cancer therapy. patsnap.com Preclinical studies have demonstrated their ability to inhibit tumor cell proliferation, invasion, and angiogenesis. frontiersin.org In breast cancer models, EP4 antagonists have been shown to abrogate tumor progression by acting on tumor cells, host immune cells, and endothelial cells. mdpi.com Specifically, they can inhibit tumor cell migration and stem cell activity. mdpi.com In colon cancer xenograft models, novel EP4 antagonists have demonstrated significant tumor growth inhibition. nih.gov The efficacy of EP4 antagonists is also being explored in combination with existing cancer treatments, such as immune checkpoint inhibitors, with the aim of enhancing anti-tumor immune responses. frontiersin.orgmdpi.com

Beyond oncology, the therapeutic landscape for EP4 antagonists is expanding to include neuroinflammatory and neurodegenerative conditions. In models of Alzheimer's disease, signaling through the EP4 receptor has been identified as a novel anti-inflammatory pathway. jneurosci.org Studies have shown that EP4 receptor signaling can suppress the inflammatory response to amyloid-β (Aβ) in microglia and promote the phagocytosis of Aβ. jneurosci.org Conversely, the absence of microglial EP4 signaling in mouse models of Alzheimer's disease leads to an increase in inflammatory gene expression, oxidative stress, and amyloid accumulation. jneurosci.org In the context of cerebral ischemia, EP4 receptor signaling has been shown to exert both neuronal and vascular protective effects. jci.org

The involvement of the EP4 receptor in fibrotic processes has also opened new avenues for therapeutic intervention. In preclinical models of peritoneal dialysis-associated peritoneal fibrosis, an EP4 receptor antagonist was found to ameliorate the condition, potentially by suppressing inflammatory responses. frontiersin.org Similarly, in a rat model of nephrectomy, an EP4 antagonist attenuated the development of glomerulosclerosis and tubulointerstitial fibrosis, highlighting its potential in treating chronic kidney disease. frontiersin.org

The table below summarizes key preclinical findings for EP4 receptor antagonists in these emerging disease indications.

| Disease Indication | Preclinical Model | Key Findings |

| Cancer | CT-26 colon cancer xenograft | Inhibition of tumor growth. nih.gov |

| Breast cancer models | Abrogation of tumor cell migration, invasion, and stem cell activity. mdpi.com | |

| Neuroinflammation | Alzheimer's disease mouse model | Suppression of Aβ-induced inflammation; promotion of Aβ phagocytosis. jneurosci.org |

| Cerebral ischemia mouse model | Neurovascular protection; reduced infarct volume. jci.org | |

| Organ Fibrosis | Peritoneal dialysis-associated peritoneal fibrosis model | Attenuation of peritoneal fibrosis. frontiersin.org |

| 5/6 nephrectomized rat model | Attenuation of glomerulosclerosis and tubulointerstitial fibrosis. frontiersin.org |

Rational Design and Evaluation of Dual EP2/EP4 Receptor Antagonists

While selective EP4 antagonists have shown significant promise, there is a growing interest in the rational design and evaluation of dual EP2/EP4 receptor antagonists. nih.gov This interest is largely driven by the understanding that both EP2 and EP4 receptors are often involved in the same pathological processes, particularly in cancer, where they can have redundant or synergistic effects in promoting tumorigenesis and immune suppression. biorxiv.orgnih.gov

The rationale for dual antagonism stems from the fact that both EP2 and EP4 receptors are coupled to Gs proteins and mediate their effects primarily through the activation of the cyclic AMP (cAMP) signaling pathway. biorxiv.orgresearchgate.net In the tumor microenvironment, PGE2 signaling through both receptors can suppress the function of various immune cells, including natural killer (NK) cells and T cells, thereby allowing tumors to evade immune surveillance. frontiersin.orgbiorxiv.org Therefore, a dual antagonist has the potential to more comprehensively block the immunosuppressive effects of PGE2, leading to enhanced anti-tumor immunity. nih.govnih.gov

The development of dual EP2/EP4 antagonists is being guided by structural biology. Cryo-electron microscopy (cryo-EM) structures of human EP2 and EP4 receptors in complex with selective and dual antagonists have provided crucial insights into their distinct binding pockets and interaction networks. biorxiv.orgbiorxiv.org These structural studies have revealed key residues and features that differentiate the binding sites of the two receptors, which is essential information for the rational design of new chemical entities with desired dual activity. biorxiv.org For instance, the discovery of a novel binding mode for the dual antagonist TG6-129, which interacts differently with EP2 and EP4, opens up new avenues for designing improved dual antagonists. biorxiv.orgresearchgate.net

Preclinical evaluation of novel dual EP2/EP4 antagonists has demonstrated their potential superiority over selective antagonists. In various in vitro and in vivo models, dual antagonists have shown enhanced potency in restoring immune cell activation and eliciting anti-tumor activity. nih.gov For example, the dual antagonist TPST-1495 was found to be more effective than single EP receptor antagonists at inducing immune activation and reducing tumor burden in multiple tumor models. nih.gov Similarly, the dual antagonist DX-002 demonstrated superior tumor regression in murine cancer models compared to selective EP2 or EP4 antagonists. bioworld.com